
Physical and chemical properties of α-D-
glucofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: alpha-D-glucofuranose

Cat. No.: B12644474 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of α-D-Glucofuranose

Introduction
α-D-glucofuranose is a five-membered ring isomer of glucose, a ubiquitous monosaccharide.

While the six-membered pyranose form is thermodynamically more stable and thus more

abundant in aqueous solutions, the furanose form plays a crucial role as a synthetic

intermediate in carbohydrate chemistry and is a structural component in some biologically

active molecules.[1][2] Its unique structural and stereochemical features, particularly the

reactivity of its hydroxyl groups, make it a versatile building block in the synthesis of complex

carbohydrates, nucleoside analogues, and other bioactive compounds. This guide provides a

comprehensive overview of the physical and chemical properties of α-D-glucofuranose, with a

focus on quantitative data, experimental methodologies, and its synthetic applications.

Physical Properties of α-D-Glucofuranose
The physical properties of α-D-glucofuranose are summarized in the table below. It is important

to note that pure α-D-glucofuranose is not typically isolated as a stable crystalline solid from an

aqueous solution of D-glucose due to the equilibrium with its other isomers.[3] The data

presented often pertains to the compound in solution or has been determined through

specialized techniques.
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Property Value Source

Molecular Formula C₆H₁₂O₆ [4][5]

Molecular Weight 180.16 g/mol [4][5]

Melting Point

187 °C (Note: This is for D-

glucose, which crystallizes as

the pyranose form)

[3][4]

Appearance
White or colorless solid (for D-

glucose)
[3]

Solubility

Highly soluble in water and

acetic acid; poorly soluble in

methanol and ethanol (for D-

glucose)

[3]

Specific Rotation [α]D

The specific rotation of an

equilibrium mixture of D-

glucose in water is +52.7°. The

pure α-D-glucopyranose

anomer has a specific rotation

of +112.2°. Data for pure α-D-

glucofuranose is not readily

available due to its low

abundance in the equilibrium

mixture.

[3][6]

pKa
12.16 at 25 °C in water (for D-

glucose)
[3]

Chemical Structure and Isomerism
D-glucose exists in an equilibrium mixture of five forms in solution: the open-chain aldehyde

form and four cyclic hemiacetal isomers. The cyclic forms include the α- and β-anomers of both

the six-membered pyranose ring and the five-membered furanose ring. The furanose ring is

formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl

group at C4.[7]
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Figure 1: Equilibrium of D-glucose isomers in aqueous solution.

In aqueous solution, the pyranose forms are predominant, accounting for approximately 99% of

the mixture, while the furanose forms and the open-chain form exist in much smaller quantities

(less than 1%).[1][2] The formation of five-membered rings is often kinetically favored, but the

six-membered pyranose ring is thermodynamically more stable due to reduced dihedral angle

strain.[1][2]

Chemical Properties and Reactivity
The chemistry of α-D-glucofuranose is dominated by the reactivity of its hydroxyl groups and

the anomeric center. While less stable than the pyranose form, the furanose ring can be

"locked" into place by forming derivatives, most notably by the protection of hydroxyl groups.
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Protection and Derivatization
A common strategy in carbohydrate chemistry is to protect certain hydroxyl groups to allow for

selective reactions at other positions. For α-D-glucofuranose, the 1,2- and 5,6-hydroxyl groups

are often protected as isopropylidene acetals.

D-Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Acetone, H⁺

1,2-O-Isopropylidene-α-D-glucofuranose

Mild Acid
Hydrol.

Click to download full resolution via product page

Figure 2: Synthetic workflow for preparing key glucofuranose intermediates.

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose): This derivative is

synthesized by reacting D-glucose with acetone in the presence of an acid catalyst.[8] This

reaction locks the glucose in the furanose conformation. The resulting diacetal has a free

hydroxyl group only at the C3 position, making it a valuable intermediate for selective

modifications at this position.[9]

1,2-O-Isopropylidene-α-D-glucofuranose: Selective hydrolysis of the 5,6-isopropylidene

group from diacetone glucose yields this monoacetal.[8] This leaves the hydroxyl groups at

C3, C5, and C6 available for further reactions.

Key Reactions
Acylation and Alkylation: The free hydroxyl groups of protected glucofuranose derivatives

can be readily acylated or alkylated. For instance, the C3 hydroxyl of diacetone glucose can

be targeted for these reactions.[10]

Oxidation: The primary hydroxyl group at C6 can be selectively oxidized to a carboxylic acid.

Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups

(e.g., tosylates, mesylates) and then displaced by nucleophiles to introduce other functional

groups, such as azides, halides, or thiols.[11] This is a common method for producing deoxy

and amino sugars.
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Experimental Protocols
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-
glucofuranose
Objective: To protect the hydroxyl groups of D-glucose and lock it in the α-D-glucofuranose

form.

Methodology:

D-glucose is suspended in anhydrous acetone.

A catalytic amount of a strong acid, such as sulfuric acid or iodine, is added.

The mixture is stirred at room temperature until the D-glucose dissolves and the reaction is

complete (monitored by TLC).

The reaction is quenched by adding a base (e.g., sodium bicarbonate) to neutralize the acid

catalyst.

The mixture is filtered, and the solvent is removed under reduced pressure.

The resulting crude product is purified by recrystallization, typically from a mixture of

cyclohexane and ethyl acetate, to yield white crystalline 1,2:5,6-di-O-isopropylidene-α-D-

glucofuranose.[8][12]

Characterization by NMR Spectroscopy
Objective: To determine the structure and stereochemistry of α-D-glucofuranose and its

derivatives.

Methodology:

A sample is dissolved in a suitable deuterated solvent, such as D₂O for the parent sugar or

CDCl₃ for protected derivatives.

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), are used to assign all proton and carbon signals unambiguously.

Selective 1D-TOCSY (Total Correlation Spectroscopy) experiments can be used to identify

all protons within a specific spin system, which is particularly useful for assigning the

crowded non-anomeric proton signals.[13][14]

Key Spectroscopic Data for α-D-Glucofuranose in D₂O:

Proton Chemical Shift (ppm)
¹H-¹H Coupling Constants
(J, Hz)

H1 5.49 J₁,₂ = 3.96

H2 4.57 J₂,₃ = 1.3

H3 4.30 J₃,₄ = 3.4

H4 4.12 J₄,₅ = 6.0

H5 4.09

H6, H6' 3.73, 3.82

Source: Complete ¹H and ¹³C NMR spectral assignment of D-glucofuranose.[13][14]

Carbon Chemical Shift (ppm)

C1 99.9

C2 78.9

C3 76.1

C4 81.0

C5 71.1

C6 63.5
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Source: Complete ¹H and ¹³C NMR spectral assignment of D-glucofuranose.[13][14]

Characterization by Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of α-D-glucofuranose

derivatives.

Methodology:

Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI) are commonly used for carbohydrate analysis.

Mass Analysis: The sample is introduced into a mass spectrometer (e.g., QTOF, Orbitrap) to

measure the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+Na]⁺, [M+H]⁺).

Tandem MS (MS/MS): To obtain structural information, precursor ions are selected and

fragmented (e.g., through collision-induced dissociation - CID). The resulting fragment ions

provide information about the connectivity of the molecule and the location of substituents.

Common fragmentation patterns for glycosides involve cleavage of the glycosidic bond and

cross-ring cleavages.

Glucofuranose
Derivative

Ionization
(e.g., ESI, MALDI)

Mass Analyzer
(MS1: Precursor Ion Scan)

Collision Cell
(Fragmentation)

Select [M+H]⁺ Mass Analyzer
(MS2: Fragment Ion Scan) Mass Spectrum

Click to download full resolution via product page

Figure 3: General workflow for tandem mass spectrometry analysis.

Conclusion
α-D-glucofuranose, while a minor component in the equilibrium of D-glucose, is a cornerstone

of synthetic carbohydrate chemistry. Its distinct five-membered ring structure and the ability to

selectively protect its hydroxyl groups make it an invaluable precursor for the synthesis of a

wide array of modified sugars and biologically active molecules. Understanding its physical

properties, chemical reactivity, and the experimental protocols for its synthesis and

characterization is fundamental for researchers in glycochemistry, drug discovery, and

materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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